![molecular formula C24H32N6O2 B229307 N'~1~,N'~6~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}hexanedihydrazide](/img/structure/B229307.png)
N'~1~,N'~6~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}hexanedihydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'~1~,N'~6~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}hexanedihydrazide, also known as BMDH, is a compound that has gained significant attention in the field of scientific research due to its unique properties. BMDH is a hydrazide derivative that has been synthesized and extensively studied for its potential applications in various scientific fields.
Mecanismo De Acción
The mechanism of action of N'~1~,N'~6~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}hexanedihydrazide in cancer cells is not fully understood. However, studies have shown that N'~1~,N'~6~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}hexanedihydrazide induces apoptosis (programmed cell death) in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in the apoptotic pathway. N'~1~,N'~6~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}hexanedihydrazide also inhibits the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects:
N'~1~,N'~6~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}hexanedihydrazide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N'~1~,N'~6~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}hexanedihydrazide inhibits the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. N'~1~,N'~6~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}hexanedihydrazide also exhibits antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N'~1~,N'~6~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}hexanedihydrazide in lab experiments is its high yield of synthesis. N'~1~,N'~6~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}hexanedihydrazide is also relatively stable and can be stored for extended periods without significant degradation. However, one limitation of using N'~1~,N'~6~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}hexanedihydrazide is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of N'~1~,N'~6~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}hexanedihydrazide. One potential direction is the synthesis of N'~1~,N'~6~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}hexanedihydrazide derivatives with improved solubility and bioavailability. Another direction is the use of N'~1~,N'~6~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}hexanedihydrazide in the synthesis of novel MOFs with unique structural and functional properties. Additionally, further studies are needed to fully understand the mechanism of action of N'~1~,N'~6~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}hexanedihydrazide in cancer cells and to explore its potential as an anticancer agent.
Métodos De Síntesis
N'~1~,N'~6~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}hexanedihydrazide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-dimethylaminobenzaldehyde with hexanedihydrazide in the presence of a catalyst such as acetic acid. The reaction yields N'~1~,N'~6~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}hexanedihydrazide as a yellow solid with a high yield.
Aplicaciones Científicas De Investigación
N'~1~,N'~6~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}hexanedihydrazide has been used in various scientific research fields such as medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, N'~1~,N'~6~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}hexanedihydrazide has been extensively studied for its potential as an anticancer agent. Studies have shown that N'~1~,N'~6~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}hexanedihydrazide exhibits potent cytotoxic activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer.
N'~1~,N'~6~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}hexanedihydrazide has also been used in materials science for the synthesis of metal-organic frameworks (MOFs). MOFs are a class of porous materials that have potential applications in gas storage, separation, and catalysis. N'~1~,N'~6~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}hexanedihydrazide has been used as a ligand in the synthesis of MOFs due to its unique structural properties.
Propiedades
Fórmula molecular |
C24H32N6O2 |
|---|---|
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
N,N//'-bis[(E)-[4-(dimethylamino)phenyl]methylideneamino]hexanediamide |
InChI |
InChI=1S/C24H32N6O2/c1-29(2)21-13-9-19(10-14-21)17-25-27-23(31)7-5-6-8-24(32)28-26-18-20-11-15-22(16-12-20)30(3)4/h9-18H,5-8H2,1-4H3,(H,27,31)(H,28,32)/b25-17+,26-18+ |
Clave InChI |
LZDPNPOQTNNHAC-RPCRKUJJSA-N |
SMILES isomérico |
CN(C1=CC=C(C=C1)/C=N/NC(=O)CCCCC(=O)N/N=C/C2=CC=C(C=C2)N(C)C)C |
SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)CCCCC(=O)NN=CC2=CC=C(C=C2)N(C)C |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=NNC(=O)CCCCC(=O)NN=CC2=CC=C(C=C2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



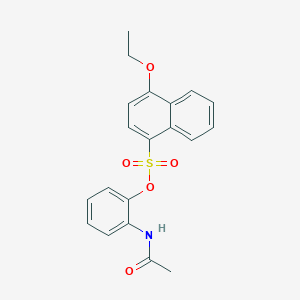
![2-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B229227.png)
![4-[(1,1',3,3'-Tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindol-5-yl)oxy]benzoic acid](/img/structure/B229229.png)
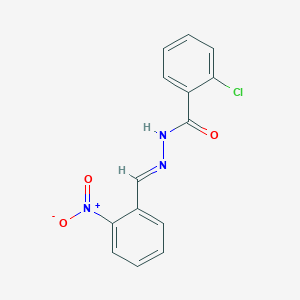
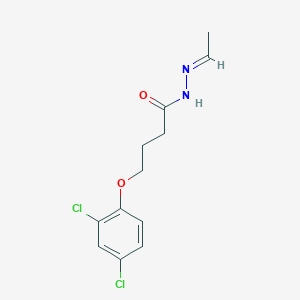
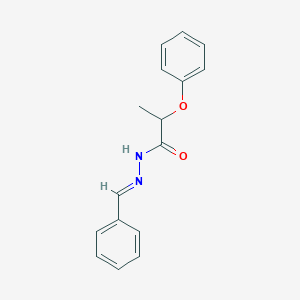
![N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-phenoxypropanehydrazide](/img/structure/B229240.png)
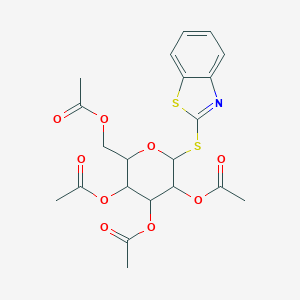
![2,4-dichloro-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B229245.png)
![2-(2-methylphenoxy)-N'-[(1E)-pyridin-2-ylmethylene]acetohydrazide](/img/structure/B229246.png)
![3-(benzylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-ylamine](/img/structure/B229247.png)
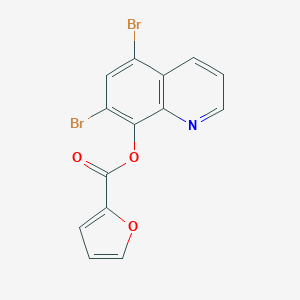
![N-cyclopropyl-2-({4-[(4-{[2-(cyclopropylamino)-2-oxoethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)acetamide](/img/structure/B229250.png)
![2-[2-[(2Z)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B229251.png)